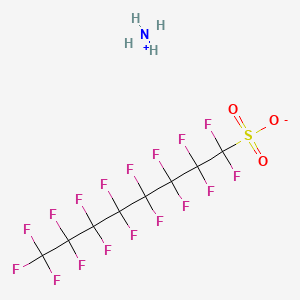

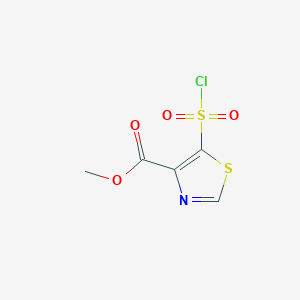

2-氨基-4-(苄氧基)-3-甲氧基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds involves the protection of amino groups and the reaction of various benzene derivatives. For instance, the 3-methoxy-4-phenoxybenzoyl group has been used for the protection of exocyclic amino groups of nucleosides, indicating a method that could potentially be adapted for the synthesis of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid . Additionally, the reaction of 2-aminobenzohydrazides with Schiff bases followed by oxidation is another synthetic route that could be relevant, as it involves the manipulation of amino groups on benzene derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For example, extensive vibrational investigations of 2-amino-4-methoxybenzothiazole were carried out using FTIR and FT-Raman, along with electronic structure analysis by UV-Visible and NMR spectroscopies . These techniques could be applied to 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid to determine its structural and electronic characteristics.

Chemical Reactions Analysis

The papers discuss reactions involving amino groups and benzene derivatives, which are relevant to the compound . The reaction of 6-methoxybenzo[b]furan-3(2H)-one with various reagents to afford substituted dibenzo[b,d]furans and benzothieno[3,2-b]pyrans suggests that similar reactivity might be expected with 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid, potentially leading to the formation of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid, they do provide insights into the properties of structurally related compounds. For example, the stability, chemical hardness, and electronic transitions of 2-amino-4-methoxybenzothiazole were determined, which could give an indication of the properties of the compound . The high lipophilicity and stability towards acids of the 3-methoxy-4-phenoxybenzoyl group also suggest that 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid may exhibit similar properties .

科学研究应用

核酸合成

2-氨基-4-(苄氧基)-3-甲氧基苯甲酸在寡脱氧核苷酸合成中发挥作用。与该化合物相关的3-甲氧基-4-苯氧基苯甲酰基团已用于保护核苷酸的外环氨基,这对核酸合成(Mishra & Misra, 1986)至关重要。

聚合物技术

在聚合物技术中,苯甲酸衍生物,如2-甲氧基苯甲酸等,已被用作聚苯胺的掺杂剂。这些化合物增强了聚合物的性能,显著影响了导电性和其他特性(Amarnath & Palaniappan, 2005)。

抗菌活性

苯甲酸衍生物,包括类似于2-氨基-4-(苄氧基)-3-甲氧基苯甲酸的化合物,显示出在抗菌活性方面的潜力。这些化合物已被评估其对各种细菌和真菌菌株的功效(Patel, Agravat, & Shaikh, 2011)。

胆碱酯酶抑制

在胆碱酯酶抑制剂的研究中,2-氨基-4-(苄氧基)-3-甲氧基苯甲酸的衍生物已被合成并评估其抑制活性,这对于理解神经退行性疾病和潜在治疗至关重要(Kos et al., 2021)。

溶解度研究

涉及与2-氨基-4-(苄氧基)-3-甲氧基苯甲酸相关的甲氧基苯甲酸衍生物的溶解度研究为各种化合物的溶解特性提供了重要见解,这在制药和化工行业中是基础性的(Hart et al., 2015)。

化学合成

2-氨基-4-(苄氧基)-3-甲氧基苯甲酸及其衍生物已被合成用于各种目的,包括作为制药合成中的中间体。这些过程通常涉及复杂的化学反应,突显了该化合物的多功能性(Yu, 2008)。

荧光检测

苯甲酸衍生物被用作具有羟基和/或氨基团的化合物的荧光衍生试剂。这在分析化学中对于检测和定量各种样品是重要的(Tsuruta & Kohashi, 1987)。

抗氧化性能

研究表明,甲氧基苯甲酸衍生物具有抗氧化性能,这对于了解它们的潜在治疗应用是重要的(Xu et al., 2017)。

氧化反应

类似于2-氨基-4-(苄氧基)-3-甲氧基苯甲酸的化合物,如2-碘苯甲酸,用于各种氧化反应,包括将醇氧化为酮基化合物。这在有机合成中至关重要(Nair, 2020)。

药物代谢产物合成

类似于2-氨基-4-(苄氧基)-3-甲氧基苯甲酸的苯甲酸衍生物被合成为各种药物的代谢产物,这在药代动力学和药物开发中具有重要意义(Maurich, De Amici, & De Micheli, 1994)。

安全和危害

未来方向

属性

IUPAC Name |

2-amino-3-methoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-19-14-12(8-7-11(13(14)16)15(17)18)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFMLBRUBORVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576499 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

CAS RN |

23938-73-0 | |

| Record name | 2-Amino-4-(benzyloxy)-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

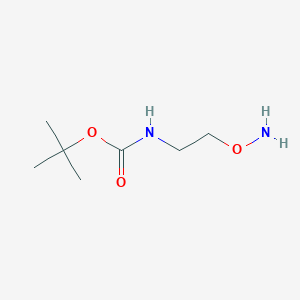

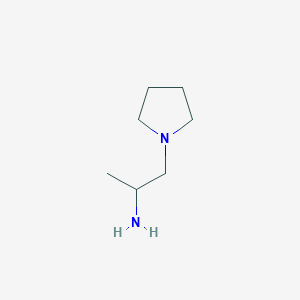

![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1284111.png)

![3-(Tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B1284113.png)

![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)